molecular formula C14H17F3N2O2 B3167425 N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 919278-32-3

N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3167425
CAS No.: 919278-32-3
M. Wt: 302.29 g/mol
InChI Key: URTXKIJOEABFLH-UHFFFAOYSA-N
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Description

N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea is a recognized and potent ATP-competitive inhibitor of Salt-Inducible Kinase 2 (SIK2) with high selectivity over SIK1 and SIK3 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8313719/]. This compound has emerged as a critical chemical probe for investigating the physiological and pathological roles of SIK2, a kinase implicated in diverse signaling pathways. Research utilizing this inhibitor has shed light on the function of SIK2 in regulating innate immune responses through the modulation of CREB-regulated transcription coactivators (CRTCs) and the subsequent production of inflammatory mediators like IL-10 in macrophages [https://pubmed.ncbi.nlm.nih.gov/31467082/]. Its application extends to the study of cancer biology, where SIK2 inhibition has been explored for its effects on cell cycle progression, DNA damage response, and centrosome splitting in ovarian cancer models [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8313719/]. Furthermore, due to SIK2's role in metabolism, this compound is a valuable tool for deciphering kinase signaling in insulin action and adipogenesis. By specifically disrupting SIK2 activity, researchers can elucidate novel mechanisms in inflammation, oncogenesis, and metabolic disease, providing a foundation for potential future therapeutic strategies.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)9-2-1-3-11(8-9)19-13(21)18-10-4-6-12(20)7-5-10/h1-3,8,10,12,20H,4-7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTXKIJOEABFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734008
Record name N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-32-3
Record name N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of trans-4-hydroxycyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)phenyl isocyanate.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to 50°C.

    Reaction Time: 12-24 hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and implementation of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(trans-4-oxocyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea.

    Reduction: Formation of trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)aniline.

    Substitution: Formation of substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Mechanistic Insights

Structural Determinants of Activity

Compound Key Substituents Biological Activity Mechanism Hypotheses Reference
Target Compound trans-4-hydroxycyclohexyl, 3-CF3-Ph Potential anticancer Enzyme inhibition, enhanced solubility
CTPPU 4-Cl-3-CF3-Ph, phenyl NSCLC cell cycle arrest DNA damage or kinase inhibition
Fluometuron Dimethyl, 3-CF3-Ph Herbicidal Photosystem II inhibition
N,N′-Bis(trans-4-hydroxycyclohexyl)-N′-nitrosourea Bis(trans-4-hydroxycyclohexyl) Cytotoxic (rat carcinoma) Glutathione reductase inhibition

Functional Group Impact

  • Hydroxycyclohexyl Group : Enhances solubility and may participate in hydrogen bonding with enzyme active sites (e.g., glutathione reductase in ) .
  • Chloro vs. Hydroxyl Substituents : Chlorine in CTPPU may enhance DNA intercalation, while hydroxyl groups (in the target compound or CTP-(4-OH)-PU) could improve bioavailability .

Biological Activity

N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea, often referred to as NTCP, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Initially developed as a ligand for the cannabinoid receptor CB1, NTCP has demonstrated a wide array of biological activities, making it a subject of interest for drug development and therapeutic applications.

Structure and Composition

  • Molecular Formula : C14H17F3N2O2
  • Molecular Weight : 369.39 g/mol
  • Melting Point : 168-169°C
  • Solubility : Sparingly soluble in water; soluble in methanol, ethanol, chloroform, and ethyl acetate.
  • LogP Value : 3.92, indicating lipophilicity.

Synthesis

NTCP can be synthesized through a multi-step process involving the reaction of cyclohexanone with 3-(trifluoromethyl)aniline, followed by the addition of dimethylformamide dimethyl acetal and isocyanate. The final product is purified by recrystallization, with characterization confirmed through NMR, HPLC, and mass spectrometry .

NTCP exhibits several biological activities that are relevant to its potential therapeutic applications:

  • CB1 Receptor Ligand : It acts as a ligand for the cannabinoid receptor CB1, influencing various physiological processes including appetite and pain modulation.
  • Inhibition of Potassium Channels : The compound inhibits G-protein-coupled inwardly rectifying potassium channels, which may have implications for cardiac and neurological functions.
  • Anti-cancer Activity : Studies have shown that NTCP can inhibit tumor cell growth through various mechanisms, including apoptosis induction in cancer cells.
  • Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation, potentially benefiting conditions such as arthritis or other inflammatory diseases.
  • Antiviral Effects : NTCP has shown promise as an antiviral agent against hepatitis B virus, suggesting its utility in treating viral infections .

Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that NTCP exhibited micromolar activity against several types of cancer cells including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The results indicated that NTCP could induce significant cytotoxic effects in these cell lines at concentrations around 10 µM .

Anti-Viral Research

Research investigating the antiviral properties of NTCP highlighted its potential effectiveness against hepatitis B virus. The compound's mechanism involves inhibiting viral replication, thereby reducing viral load in infected cells .

Toxicity and Safety

Toxicity assessments of NTCP have generally indicated that it is safe at concentrations used in most experimental settings. However, caution is advised when interpreting results from studies utilizing high concentrations due to potential cytotoxic effects .

Applications in Research and Industry

NTCP's diverse biological activities suggest multiple applications across various fields:

  • Pharmaceutical Development : As a potential therapeutic agent for treating cancer and viral infections.
  • Research Tool : Utilized in studies exploring cannabinoid receptor functions and mechanisms.
  • Inflammation-Based Disease Treatment : Its anti-inflammatory properties may lead to novel treatments for chronic inflammatory conditions.

Limitations and Future Directions

Despite its promising biological activities, further research is required to fully elucidate the mechanisms underlying NTCP's effects. Future studies should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Investigating combination therapies using NTCP with existing antiviral or anticancer drugs to enhance efficacy.
  • Exploring the safety profile in long-term studies to assess chronic exposure effects.

Q & A

Q. What are the common synthetic routes for preparing N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea and related urea derivatives?

Methodological Answer: Synthesis typically involves coupling an isocyanate with an amine. For example:

  • Step 1: React 3-(trifluoromethyl)phenyl isocyanate with trans-4-hydroxycyclohexylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Step 2: Use a base like triethylamine to neutralize HCl byproducts .
  • Purification: Column chromatography or recrystallization to isolate the product.
  • Key Considerations: Steric hindrance from the trifluoromethyl group may require extended reaction times or elevated temperatures.

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the urea linkage (-NH-CO-NH-) and substituent positions. The trans-cyclohexanol configuration can be verified via coupling constants (e.g., axial-equatorial proton splitting) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 397.35 for a related compound in ).
  • X-ray Crystallography: Resolve stereochemistry of the trans-4-hydroxycyclohexyl group .

Q. What standard biological assays are used to evaluate the bioactivity of this compound?

Methodological Answer:

  • In Vitro Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) to measure IC₅₀ values .
  • Antimicrobial Screening: Broth microdilution for MIC/MBC determination against Staphylococcus aureus or Enterococcus species .
  • Enzyme Inhibition: Kinase or receptor-binding assays (e.g., EGFR inhibition via competitive ELISA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst (e.g., DMAP) to identify optimal parameters .
  • Purity Monitoring: Use HPLC with a C18 column and UV detection (λ = 254 nm) to track byproduct formation .
  • Scale-up Challenges: Address solubility issues by introducing polar aprotic solvents or microwave-assisted synthesis to reduce reaction time .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to determine plasma half-life and metabolite stability. Poor absorption may explain in vivo inefficacy .
  • Model Selection: Compare results across species (e.g., murine vs. humanized models) or 3D tumor spheroids to better mimic in vivo complexity .
  • Target Validation: Use CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in anticancer studies?

Methodological Answer:

  • Molecular Docking: Simulate binding to targets like EGFR or TRPV1 using AutoDock Vina. The trifluoromethyl group’s hydrophobicity may enhance receptor affinity .
  • QSAR Modeling: Train models on pyridine-urea analogs (e.g., compound 83 in ) to predict bioactivity based on substituent electronegativity or steric parameters.
  • MD Simulations: Analyze urea backbone flexibility to optimize interactions with catalytic kinase domains .

Q. What are the key considerations for designing in vivo toxicity studies for this compound?

Methodological Answer:

  • Dose Escalation: Start with 10–100 mg/kg in rodents, monitoring hepatic (ALT/AST) and renal (creatinine) markers weekly .
  • Histopathology: Examine liver, kidney, and lung tissues for necrosis or inflammation post-mortem.
  • Off-Target Effects: Use RNA-seq to identify unintended gene regulation, particularly in pathways involving cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How should discrepancies in antimicrobial activity (e.g., MIC variability across studies) be addressed?

Methodological Answer:

  • Strain Variability: Test against standardized ATCC strains (e.g., S. aureus ATCC 29213) to control for resistance gene expression .
  • Media Optimization: Adjust cation-adjusted Mueller-Hinton broth pH to ensure consistent compound solubility.
  • Synergy Studies: Combine with β-lactam antibiotics to assess potentiation effects, which may clarify conflicting efficacy reports .

Structural and Functional Insights

Q. What role does the trans-4-hydroxycyclohexyl group play in modulating biological activity?

Methodological Answer:

  • Conformational Analysis: The trans configuration reduces steric clash in the urea backbone, enhancing hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Solubility Impact: The hydroxyl group improves aqueous solubility, which can be quantified via shake-flask method (log P determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
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N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea

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